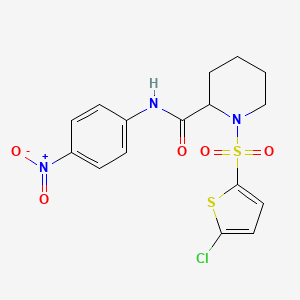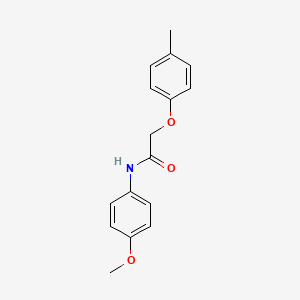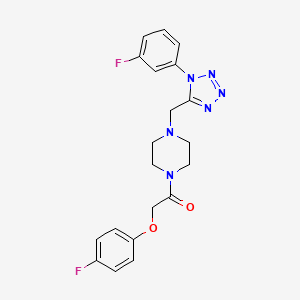![molecular formula C20H22N4O3S B2402197 2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 422533-12-8](/img/structure/B2402197.png)
2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide, also known as Motesanib, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancer. It was first synthesized in 2003 and has since undergone several clinical trials to determine its efficacy and safety.
Wissenschaftliche Forschungsanwendungen
Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity
A study highlighted the synthesis and evaluation of novel quinazoline and acetamide derivatives, including 2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide, for their anti-ulcerogenic and anti-ulcerative colitis activities. These compounds showed significant curative activity against acetic acid-induced ulcer models and were found to be more effective than standard drugs in reducing ulcer and ulcerative colitis parameters. Their curative activity for peptic ulcer, induced by absolute alcohol, was also notably high, and no side effects were reported on liver and kidney functions upon prolonged oral administration, indicating their potential as safer therapeutic agents for ulcerative conditions (Alasmary et al., 2017).
Antitumor Applications
Another research avenue for this compound is in antitumor applications. A synthesis method for an antitumor compound, closely related to 2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide, was developed with high overall yields and purity. This indicates the compound's potential use in oncology, particularly in the development of new cancer therapies due to its high purity and yield in synthesis processes, suggesting its effectiveness in targeted cancer treatments (Wei Bang-guo, 2008).
Analgesic and Anti-inflammatory Activities
Further research has demonstrated the compound's potential in analgesic and anti-inflammatory activities. Novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones were synthesized and showed promising results in analgesic and anti-inflammatory tests, suggesting the compound's utility in developing new pain relief and anti-inflammatory medications. These compounds exhibited significant activity and had a mild ulcerogenic potential compared to traditional NSAIDs, highlighting their potential as safer alternatives for pain and inflammation management (Alagarsamy et al., 2011).
Photo-Disruptive and Molecular Docking Studies
The compound has also been explored for its photo-disruptive properties and in molecular docking studies. Research focusing on 3-amino-2-methyl-quinazolin-4(3H)-ones, synthesized via green processes, included functional derivatives related to 2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide. These compounds were found to be photo-active towards plasmid DNA under UV radiation, with some derivatives showing extraordinary activity even at low concentrations. This suggests their potential in developing photo-chemo or photodynamic therapeutics for cancer and antimicrobial treatments, providing insights into designing drugs that can be activated by light (Mikra et al., 2022).
Eigenschaften
IUPAC Name |
2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-26-11-10-21-19-16-8-3-4-9-17(16)23-20(24-19)28-13-18(25)22-14-6-5-7-15(12-14)27-2/h3-9,12H,10-11,13H2,1-2H3,(H,22,25)(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDHRTIUHUGSGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isopropyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2402114.png)
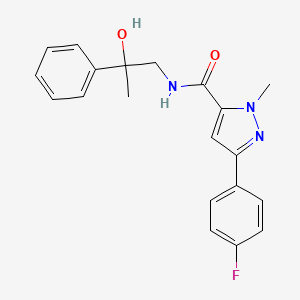
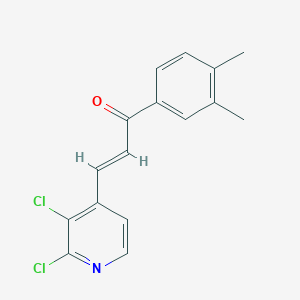
![4-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2402118.png)
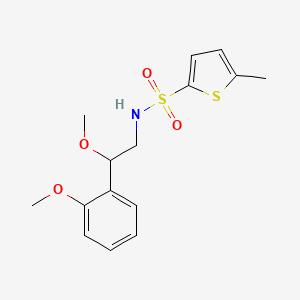
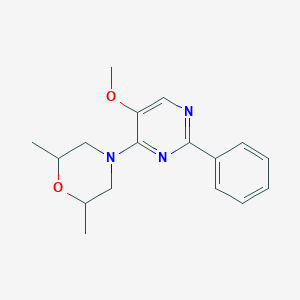
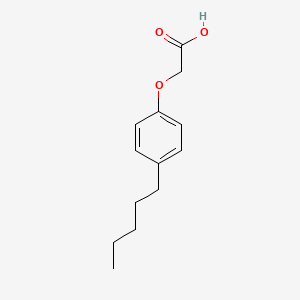
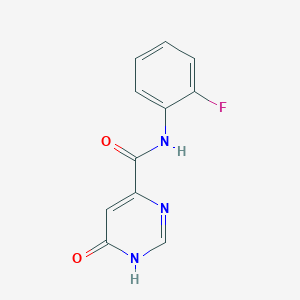

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2402128.png)
![3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2402131.png)
